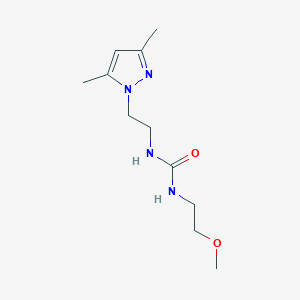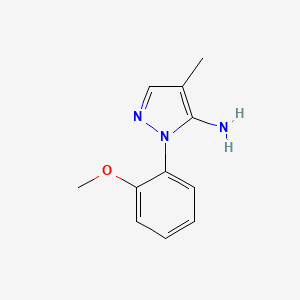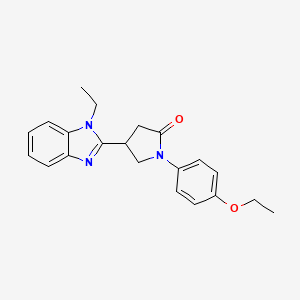![molecular formula C22H18N2O2S B2611181 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide CAS No. 307523-99-5](/img/structure/B2611181.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
作用机制
Target of Action
The primary target of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide is the DprE1 protein . This protein plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its target, the DprE1 protein, leading to inhibition of its function . This interaction and the resulting changes disrupt the normal functioning of the Mycobacterium tuberculosis .
Biochemical Pathways
This compound affects the biochemical pathways associated with the DprE1 protein . The downstream effects of this disruption include the inhibition of the growth and survival of Mycobacterium tuberculosis .
Pharmacokinetics
It is suggested that the compound has a favourable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the growth and survival of Mycobacterium tuberculosis . This is achieved through the disruption of the DprE1 protein’s function .
准备方法
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or acyl chloride, followed by cyclization to form the benzothiazole ring . Various synthetic routes include:
Knoevenagel Condensation: This reaction involves the condensation of 2-aminobenzenethiol with an aldehyde in the presence of a base such as piperidine.
Microwave Irradiation: This method accelerates the reaction process and improves yields by using microwave energy.
One-Pot Multicomponent Reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product efficiently.
化学反应分析
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide undergoes various chemical reactions, including:
科学研究应用
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antibacterial, antifungal, and anticancer agent.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The compound is explored for its use in the development of fluorescent materials and electroluminescent devices.
相似化合物的比较
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide can be compared with other benzothiazole derivatives such as:
Riluzole: Used for the treatment of amyotrophic lateral sclerosis.
Pramipexole: A dopamine receptor agonist used in the treatment of Parkinson’s disease.
Ethoxzolamide: A carbonic anhydrase inhibitor used for the treatment of glaucoma.
These compounds share the benzothiazole core structure but differ in their functional groups and specific biological activities, highlighting the versatility and uniqueness of this compound .
属性
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-2-26-16-13-11-15(12-14-16)21(25)23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)27-22/h3-14H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDJXLBSCKINTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2611100.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2611101.png)
![2-cyano-N-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2611103.png)
![6,7-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B2611105.png)



![N-(4-butylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2611112.png)



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2611118.png)
![N-(2-fluorophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2611121.png)
